molecular formula C14H17NO3 B13701320 4-(1-Adamantyl)isoxazole-3-carboxylic Acid

4-(1-Adamantyl)isoxazole-3-carboxylic Acid

Cat. No.: B13701320
M. Wt: 247.29 g/mol
InChI Key: BKZXKEOSRZUWOF-UHFFFAOYSA-N
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Description

4-(1-Adamantyl)isoxazole-3-carboxylic Acid is a compound that features an isoxazole ring substituted with an adamantyl group at the 4-position and a carboxylic acid group at the 3-position Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom The adamantyl group, derived from adamantane, is a bulky, diamond-like structure that imparts unique steric and electronic properties to the molecule

Chemical Reactions Analysis

4-(1-Adamantyl)isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, converting the carboxylic acid group to an alcohol.

    Substitution: The isoxazole ring can undergo electrophilic and nucleophilic substitution reactions.

Major products formed from these reactions include various substituted isoxazoles, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(1-Adamantyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the compound’s binding affinity and selectivity by providing steric hindrance and electronic effects. The isoxazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

4-(1-Adamantyl)isoxazole-3-carboxylic Acid can be compared with other isoxazole derivatives, such as:

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

4-(1-adamantyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C14H17NO3/c16-13(17)12-11(7-18-15-12)14-4-8-1-9(5-14)3-10(2-8)6-14/h7-10H,1-6H2,(H,16,17)

InChI Key

BKZXKEOSRZUWOF-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CON=C4C(=O)O

Origin of Product

United States

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